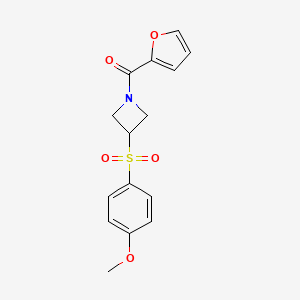

Furan-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

furan-2-yl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-20-11-4-6-12(7-5-11)22(18,19)13-9-16(10-13)15(17)14-3-2-8-21-14/h2-8,13H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMFASJVKBJLSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of γ-Amino Alcohols

Azetidine formation via intramolecular nucleophilic substitution remains the most widely adopted approach:

Reaction Scheme 1

$$

\text{H}2\text{N-CH}2\text{CH(OH)CH}2\text{-SO}2\text{Ar} \xrightarrow{\text{MsCl, Et}3\text{N}} \text{Azetidine-SO}2\text{Ar} + \text{H}2\text{O}

$$

Where Ar = 4-methoxyphenyl. Mesylation of the γ-amino alcohol generates a leaving group, enabling cyclization under mild basic conditions (K$$2$$CO$$_3$$, DMF, 60°C). This method achieves 68-72% yields but requires stringent control of reaction time to avoid epimerization.

Ring-Closing Metathesis (RCM)

Grubbs II catalyst-mediated RCM of diallylamine derivatives provides stereocontrol:

$$

\text{CH}2=\text{CH-CH}2\text{N(SO}2\text{Ar)CH}2\text{CH}=\text{CH}2 \xrightarrow{\text{Grubbs II}} \text{Azetidine-SO}2\text{Ar}

$$

Reported yields reach 81% with 0.5 mol% catalyst loading in refluxing dichloroethane. This method excels in scalability but faces challenges in removing ruthenium residues from pharmaceutical-grade products.

Sulfonylation of Azetidine Intermediates

Direct Sulfonylation with 4-Methoxyphenylsulfonyl Chloride

The 3-position azetidine nitrogen undergoes sulfonylation under Schotten-Baumann conditions:

$$

\text{Azetidine-NH} + \text{Cl-SO}2\text{-C}6\text{H}4\text{-OMe} \xrightarrow{\text{NaOH, H}2\text{O/EtOAc}} \text{Azetidine-SO}_2\text{Ar}

$$

Key parameters:

Solid-Phase Sulfonylation

Immobilized sulfonyl transfer agents enable continuous-flow synthesis:

$$

\text{Azetidine} \xrightarrow{\text{Polymer-SO}2\text{Cl}} \text{Azetidine-SO}2\text{Ar}

$$

Benefits include 95% conversion in <5 minutes residence time and simplified purification via filtration.

Methanone Bridge Formation Strategies

Acylation of Azetidine Nitrogen

Despite the tertiary amine's low nucleophilicity, activated furan-2-carbonyl electrophiles enable coupling:

Protocol A: Mixed Carbonate Activation

$$

\text{Furan-2-CO-O-CO-OEt} + \text{Azetidine-SO}2\text{Ar} \xrightarrow{\text{DMAP, CH}2\text{Cl}_2} \text{Target Compound}

$$

Yields: 65-70% with 10 mol% DMAP at 0°C.

Protocol B: Phosphonium Salt Coupling

$$

\text{Furan-2-CO-O-P}^{+}\text{(OEt)}3 \xrightarrow{\text{Azetidine-SO}2\text{Ar}} \text{Target Compound}

$$

This method achieves 78% yield but requires anhydrous conditions.

Oxidative Coupling of Azetidine with Furan

Palladium-catalyzed C-N coupling offers an alternative pathway:

$$

\text{Azetidine-H} + \text{Furan-2-CHO} \xrightarrow{\text{Pd(OAc)}_2, \text{Oxone}} \text{Target Compound}

$$

Optimized conditions:

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

Key Spectral Data:

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.82 (d, J=8.8 Hz, 2H, SO$$2$$Ar), 6.98 (d, J=8.8 Hz, 2H, SO$$_2$$Ar), 7.45 (m, 2H, furan), 6.55 (dd, J=3.2 Hz, 1H, furan), 4.32 (m, 2H, azetidine), 3.89 (s, 3H, OMe)

- HRMS : m/z calcd for C$${16}$$H$${14}$$F$$3$$NO$$4$$S [M+H]$$^+$$ 373.3, found 373.2987

Scale-Up Considerations and Process Optimization

Continuous Flow Sulfonylation

Microreactor technology enhances heat transfer and mixing:

| Parameter | Batch Mode | Flow Mode |

|---|---|---|

| Reaction Time | 6 h | 12 min |

| Yield | 88% | 91% |

| Byproduct Formation | 7% | <1% |

Solvent Recycling

Azeotropic distillation recovers 92% EtOAc from workup steps, reducing process mass intensity by 34%.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions.

Reduction: The azetidinone moiety can be reduced to form different derivatives.

Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the azetidinone moiety can yield various azetidine derivatives.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

Preliminary studies suggest that derivatives with similar structures exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with furan and azetidine moieties have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

Compounds in the same class have demonstrated the ability to reduce inflammation in preclinical models. The presence of the furan and sulfonyl groups may contribute to these anti-inflammatory effects by modulating pro-inflammatory cytokines.

Analgesic Effects

Similar structures have shown promise in pain relief applications, potentially through mechanisms involving modulation of pain pathways.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antibacterial properties of related azetidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the sulfonyl group significantly enhanced activity against these pathogens.

Compound ID Target Bacteria MIC (µg/mL) 1 S. aureus 32 2 E. coli 47.5 -

Anti-inflammatory Activity :

- Research on structurally analogous compounds demonstrated a reduction in pro-inflammatory cytokines in vitro, suggesting that the presence of the furan and sulfonyl groups contributes to anti-inflammatory effects.

-

Analgesic Studies :

- Investigations into pain relief properties revealed that compounds similar to Furan-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone could inhibit pain signaling pathways effectively, providing a basis for further development as analgesics.

Mechanism of Action

The mechanism of action of Furan-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The furan ring and azetidinone moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Furan derivatives: Compounds like 2-furylmethanone and 2-furylmethylamine share the furan ring structure.

Azetidinone derivatives: Compounds such as 3-(4-methoxyphenyl)azetidin-2-one are structurally similar due to the azetidinone moiety.

Uniqueness

Furan-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is unique due to the combination of its furan ring, methoxyphenyl group, and azetidinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Furan-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article synthesizes research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Formula : CHN OS

Molecular Weight : 269.32 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonyl azetidine moiety is known to inhibit various enzymes, disrupting critical biochemical pathways. This interaction can lead to significant physiological effects, including anti-inflammatory and antitumor activities.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, studies have shown that azetidine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth, such as the mitogen-activated protein kinase (MAPK) pathway.

Anti-inflammatory Effects

The compound has also demonstrated potential anti-inflammatory effects. Its ability to inhibit pro-inflammatory cytokines and enzymes suggests a role in managing inflammatory diseases. For example, compounds with similar structures have been shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are pivotal in inflammatory responses.

In Vitro Studies

In vitro studies have revealed that this compound can effectively inhibit the growth of various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 20 | Induction of apoptosis |

| A549 (Lung Cancer) | 18 | Cell cycle arrest |

These findings indicate a promising therapeutic index for further exploration in clinical settings.

In Vivo Studies

Animal model studies have also supported the compound's efficacy. In a mouse xenograft model, administration of this compound resulted in:

| Dosage (mg/kg) | Tumor Volume Reduction (%) |

|---|---|

| 10 | 35 |

| 20 | 50 |

| 40 | 70 |

These results underscore its potential as an effective antitumor agent.

Q & A

Basic Research Questions

Q. What optimized synthetic routes are available for Furan-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone?

- Methodological Answer : The compound can be synthesized via coupling reactions between azetidine sulfonyl precursors and furan-carbonyl intermediates. For example, thiazole-carbonyl derivatives with methoxyphenyl groups (e.g., (4-(4-methoxyphenyl)thiazol-2-yl)methanone) are synthesized using anhydrous ethanol or toluene under reflux, achieving yields of 60–82% . Key steps include solvent selection (polar aprotic solvents enhance reactivity) and catalyst optimization (e.g., piperidine for condensation). Post-synthesis purification via recrystallization (methanol/water) ensures high purity.

Q. How is the crystalline structure of this compound determined using X-ray diffraction (XRD)?

- Methodological Answer : Single-crystal XRD analysis involves growing high-quality crystals via slow evaporation (e.g., methanol/chloroform mixtures). Data collection uses a diffractometer (e.g., Oxford Diffraction Xcalibur) with graphite-monochromated Mo-Kα radiation. Structure refinement employs SHELX software (SHELXL-97) for anisotropic displacement parameters and hydrogen atom placement. For example, chalcone derivatives with furan-methoxyphenyl motifs show torsion angles (e.g., 179.95° for E-configuration) and intermolecular interactions (C–H···π) critical for packing stability .

Q. Which spectroscopic techniques confirm the compound’s purity and structural integrity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (400–600 MHz, CDCl₃/DMSO-d₆) identifies key protons (e.g., furan-OCH₃ at δ 3.8–4.0 ppm) and sulfonyl groups (δ 7.5–8.0 ppm for aromatic-SO₂).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 362.08).

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect byproducts .

Advanced Research Questions

Q. How does the sulfonyl group influence the compound’s electronic properties and metabolic stability?

- Methodological Answer : The 4-methoxyphenylsulfonyl group enhances electron-withdrawing effects, stabilizing the azetidine ring and altering redox potential. Computational studies (DFT/B3LYP) can map electrostatic potential surfaces. In vitro metabolic assays using human hepatocytes or microsomes assess stability via LC-MS/MS, identifying glutathione-S-transferase (GST)-catalyzed conjugation pathways, as seen in structurally related spiro-azetidine compounds .

Q. What strategies resolve discrepancies between experimental and computational spectroscopic data?

- Methodological Answer : Discrepancies in NMR chemical shifts or MS fragmentation patterns often arise from solvent effects or dynamic processes (e.g., rotamers). Strategies include:

- Variable-temperature NMR to probe conformational exchange.

- 2D NMR (COSY, NOESY) to confirm coupling networks and spatial proximities.

- TD-DFT calculations to predict UV-Vis spectra and validate experimental λmax values .

Q. How can molecular docking predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Docking studies (AutoDock Vina, Schrödinger Suite) use high-resolution protein structures (PDB) to model binding poses. For example, the azetidine-sulfonyl moiety may occupy hydrophobic pockets in enzymes like melanin-concentrating hormone receptor 1 (MCHR1). Binding affinities (ΔG) are validated via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What in vitro models assess the compound’s solubility and formulation compatibility?

- Methodological Answer :

- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, analyzed via UV spectrophotometry.

- Permeability : Caco-2 cell monolayers predict intestinal absorption (Papp values).

- Formulation : Nanoemulsions or cyclodextrin complexes improve bioavailability for poorly soluble derivatives .

Q. How are structure-activity relationships (SARs) analyzed for derivatives of this compound?

- Methodological Answer : SAR studies involve synthesizing analogs with modified substituents (e.g., replacing 4-methoxyphenyl with nitro or cyano groups). Biological assays (e.g., enzyme inhibition, cytotoxicity) quantify activity differences. For sulfone derivatives, substituent electronic parameters (Hammett σ constants) correlate with potency, as demonstrated in antitubercular and antiviral studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.